Aditeren

Description

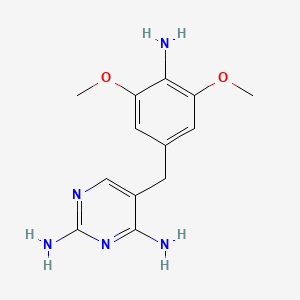

Structure

3D Structure

Properties

CAS No. |

56066-19-4 |

|---|---|

Molecular Formula |

C13H17N5O2 |

Molecular Weight |

275.31 g/mol |

IUPAC Name |

5-[(4-amino-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C13H17N5O2/c1-19-9-4-7(5-10(20-2)11(9)14)3-8-6-17-13(16)18-12(8)15/h4-6H,3,14H2,1-2H3,(H4,15,16,17,18) |

InChI Key |

WFBZIFZFHLQCPP-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1N)OC)CC2=CN=C(N=C2N)N |

Canonical SMILES |

COC1=CC(=CC(=C1N)OC)CC2=CN=C(N=C2N)N |

Other CAS No. |

56066-19-4 |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of Aditeren

Spectroscopic Methodologies for Elucidating Aditeren's Molecular Architecture

Spectroscopic methods are fundamental to organic structure elucidation, providing data on the functional groups present, the connectivity of atoms, and in some cases, the spatial arrangement of a molecule. arxiv.orguq.edu.au

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Assignments

High-resolution NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing detailed information about the local electronic environment of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). uq.edu.auorganicchemistrydata.orgnmrdb.org Analysis of chemical shifts, spin-spin coupling constants, and signal intensities in NMR spectra allows for the assignment of specific atoms and functional groups within the molecule and the determination of their connectivity. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide through-bond and through-space correlation information, which is crucial for piecing together the molecular skeleton and confirming structural assignments. nmrdb.org While specific NMR data for this compound were not found in the immediate search results, the application of these techniques would typically involve:

¹H NMR: To identify different types of protons, their relative numbers, and their neighboring protons through splitting patterns. youtube.com

¹³C NMR: To identify different types of carbon atoms.

DEPT NMR: To differentiate between methyl, methylene (B1212753), methine, and quaternary carbon atoms.

2D NMR (COSY, HSQC, HMBC): To establish correlations between protons and carbons, confirming connectivity and aiding in the assignment of complex spin systems.

The interpretation of these spectra, often aided by computational tools, enables the complete assignment of the molecular structure. mestrelab.com

Advanced Mass Spectrometry Techniques for this compound Structural Characterization

Mass spectrometry (MS) provides information about the molecular weight of a compound and, through fragmentation, insights into its structural subunits. uq.edu.authermofisher.com Advanced MS techniques are essential for confirming the molecular formula and gaining structural details, particularly for complex molecules. genedata.com For this compound, MS analysis would typically involve:

High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular weight, which can be used to confirm the molecular formula (C₁₃H₁₇N₅O₂) based on the accurate mass of the molecular ion.

Tandem Mass Spectrometry (MS/MS): To fragment the molecular ion and detect the masses of the resulting ions. thermofisher.comyoutube.comyoutube.com The fragmentation pattern provides a "fingerprint" that can be used to deduce the arrangement of atoms and functional groups within the molecule. nih.gov Different fragmentation techniques (e.g., electron ionization (EI), electrospray ionization (ESI)) can yield different fragmentation patterns, offering complementary structural information.

The combination of HRMS and MS/MS data is invaluable for confirming the proposed structure derived from other spectroscopic methods.

Vibrational Spectroscopy (IR, Raman) for this compound Conformational Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing information about the functional groups present and, in some cases, the conformation and intermolecular interactions. edinst.comnih.govuni-siegen.destellarnet.usksu.edu.sa IR spectroscopy measures the absorption of infrared light by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light due to vibrations that cause a change in polarizability. edinst.comnih.govuni-siegen.destellarnet.usksu.edu.sa These techniques are complementary, as different functional groups and molecular vibrations are active in IR and/or Raman spectra based on their effect on dipole moment and polarizability. edinst.comnih.govuni-siegen.deksu.edu.sa

For this compound, IR and Raman spectroscopy could be used to:

Identify characteristic functional groups such as amines (N-H stretches, N-H bends), aromatic rings (C=C stretches), methoxy (B1213986) groups (C-O stretches), and pyrimidine (B1678525) ring vibrations. nih.govksu.edu.sa

Study intermolecular interactions, such as hydrogen bonding involving the amine and pyrimidine nitrogen atoms, which can influence conformation in condensed phases.

While specific IR or Raman data for this compound were not found, these techniques would contribute to a more complete structural and conformational analysis.

X-ray Crystallography and Electron Diffraction for this compound Crystalline Structures

X-ray crystallography is the most definitive technique for determining the three-dimensional atomic structure of a crystalline solid. uq.edu.aulibretexts.orgwikipedia.org By analyzing the diffraction pattern produced when X-rays interact with a crystal, the electron density can be mapped, revealing the precise positions of atoms and their connectivity in the solid state. libretexts.orgwikipedia.org Electron diffraction, particularly techniques like 3D electron diffraction tomography (MicroED), offers similar capabilities for determining the structures of very small crystals or nanocrystals that may not be suitable for X-ray diffraction. nanomegas.comnumberanalytics.compdbj.org

If this compound can be crystallized, X-ray crystallography would provide:

An unambiguous determination of the unit cell parameters and space group of the crystal.

Precise bond lengths, bond angles, and dihedral angles, defining the conformation of the molecule in the crystal lattice.

Information about crystal packing and intermolecular interactions, which can influence solid-state conformation.

Electron diffraction could be applied if only microcrystalline samples are available. nanomegas.comnumberanalytics.com Obtaining a high-resolution crystal structure would serve as a benchmark for validating structures determined by other methods and provide crucial insights into the molecule's preferred conformation in the solid state.

Stereochemical Considerations and Chiral Resolution of this compound Enantiomers

Stereochemistry concerns the spatial arrangement of atoms within a molecule. For molecules that can exist as stereoisomers (enantiomers or diastereomers), understanding their stereochemical properties is critical. Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. wikipedia.orglibretexts.org

Based on the provided information, this compound is reported as being achiral. nih.gov This means that the molecule is superimposable on its mirror image and does not have enantiomers. Therefore, chiral resolution techniques would not be applicable to this compound.

Techniques for assessing chirality and performing resolution, if this compound were chiral, would typically include:

Polarimetry: To measure the rotation of plane-polarized light by a chiral substance.

Chiral Chromatography: Using a stationary phase that can differentiate between enantiomers, allowing for their separation. symeres.com

Formation of Diastereomers: Reacting the chiral molecule with an enantiomerically pure chiral resolving agent to form diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography. wikipedia.orglibretexts.org

Given that this compound is indicated as achiral, these stereochemical considerations and resolution techniques are not relevant to this specific compound. nih.gov

Dynamic Conformational Analysis of this compound in Solution and Solid States

Conformational analysis studies the different spatial arrangements that a molecule can adopt due to rotation around single bonds. nd.eduethz.ch Molecules are not rigid and exist as an ensemble of conformers, with the distribution of conformers influenced by factors such as temperature, solvent, and physical state (solution or solid). researchgate.netnd.eduethz.chchemrxiv.org

Dynamic conformational analysis aims to understand the relative populations of different conformers and the energy barriers to interconversion between them. Techniques used for this purpose include:

Solution-state NMR Spectroscopy: Variable-temperature NMR experiments can provide information about the kinetics and thermodynamics of conformational exchange processes. Changes in peak shapes or the appearance of new signals at different temperatures can indicate the presence of multiple conformers and the rate of interconversion. nd.educhemrxiv.org Analysis of coupling constants can also provide insights into dihedral angles and preferred conformations in solution. nd.educhemrxiv.org

Computational Chemistry: Molecular mechanics, semi-empirical, and ab initio methods can be used to calculate the energies of different conformers and the energy barriers to rotation around single bonds. researchgate.netnd.eduethz.chchemrxiv.org Techniques like molecular dynamics simulations can explore the conformational space of a molecule over time. nih.gov

Solid-state NMR Spectroscopy: Provides information about the conformation of molecules in the solid state, which may differ from the preferred conformations in solution due to crystal packing effects. researchgate.netnd.edu

X-ray Crystallography: While providing a snapshot of the molecule's conformation in the crystal lattice, comparing structures of the same molecule crystallized under different conditions or with different counterions can sometimes reveal conformational flexibility. ethz.ch

For this compound, dynamic conformational analysis would investigate the flexibility of the methylene bridge connecting the dimethoxyphenyl and pyrimidine rings, as well as rotations around bonds within the methoxy and amine groups. nih.govpageplace.de The achiral nature of this compound simplifies conformational analysis by eliminating the need to consider diastereomeric conformers arising from chiral centers. nih.gov Studies would aim to determine the lowest energy conformers and the ease with which the molecule can transition between different spatial arrangements in both solution and solid phases. researchgate.netnd.eduethz.ch

Isomeric Forms and Tautomeric Equilibria of this compound

Isomers are molecules that have the same molecular formula but differ in the arrangement of their atoms. There are different types of isomerism, including constitutional isomerism (where atoms are connected in a different order) and stereoisomerism (where atoms have the same connectivity but different spatial arrangements). This compound's defined chemical name and structure correspond to a specific constitutional isomer of C₁₃H₁₇N₅O₂. The compound is reported as being achiral, indicating the absence of stereogenic centers that would lead to enantiomers. nih.govncats.io While other constitutional isomers with the same molecular formula are theoretically possible, this compound refers to the specific compound with the described connectivity.

Tautomerism is a special type of structural isomerism involving a dynamic equilibrium between two readily interconvertible forms called tautomers. Tautomers typically differ in the position of a hydrogen atom and a double bond. Prototropic tautomerism, the most common type, involves the migration of a proton. Systems containing acidic protons adjacent to double bonds or aromatic rings, such as enols, imines, and amides, are prone to tautomerism.

For this compound, the pyrimidinediamine moiety presents a potential for tautomerism involving the amino groups and the nitrogen atoms within the pyrimidine ring. For instance, proton transfer could occur between the exocyclic amino groups and the ring nitrogen atoms, leading to different tautomeric forms. chemicalbook.com The specific tautomeric forms present in equilibrium and their relative populations would depend on factors such as the solvent, pH, and temperature.

The study of tautomeric equilibria often involves spectroscopic methods (like NMR or UV-Vis spectroscopy) to determine the ratio of different tautomers in solution, and computational methods to assess their relative stabilities.

However, similar to the case of structural elucidation and conformational analysis, specific detailed research findings describing the different isomeric forms (beyond the defined structure) or the tautomeric equilibria specifically for this compound, including experimental data or theoretical calculations, were not found in the consulted literature.

Compound Names and PubChem CIDs

Synthetic Methodologies and Derivatization Strategies for Aditeren

Total Synthesis of Aditeren: Retrosynthetic Analysis and Key Transformations

Total synthesis is the complete chemical synthesis of a complex molecule from simpler, readily available precursors. Retrosynthetic analysis is a crucial technique in planning such syntheses, working backward from the target molecule to identify suitable starting materials and intermediate steps. wikipedia.orgub.edu This process involves hypothetical disconnections of bonds and functional group interconversions (FGIs) to simplify the molecular structure until commercially available compounds are reached. wikipedia.orgub.edulkouniv.ac.in

For this compound, a retrosynthetic analysis would involve identifying key bonds that can be formed through known chemical reactions in the forward synthetic direction. The structure of this compound contains a substituted pyrimidine (B1678525) ring linked to a dimethoxy-substituted phenyl ring via a methylene (B1212753) bridge, with an amino group on the pyrimidine. nih.gov Key transformations in a total synthesis would likely involve the formation of the pyrimidine ring, the connection of the phenyl and pyrimidine moieties, and the introduction of the methoxy (B1213986) and amino groups at the correct positions.

Novel Synthetic Routes and Methodological Advancements for this compound Production

The development of novel synthetic routes for a compound like this compound can lead to more efficient, cost-effective, and environmentally friendly production methods. Methodological advancements in organic synthesis, such as new catalytic systems, reaction conditions, or protecting group strategies, can significantly impact the feasibility and scalability of a synthetic route. wayne.eduproquest.comnih.govhilarispublisher.com While specific novel routes for this compound are not detailed in the search results, advancements in general synthetic methodologies, such as improved carbon-carbon bond formation reactions and functional group interconversions, would be relevant to developing new pathways for this compound synthesis. solubilityofthings.comlibguides.com

Stereoselective and Asymmetric Synthesis Approaches for this compound

Stereoselective synthesis, also known as asymmetric synthesis, is a critical aspect of organic synthesis, particularly for molecules with chiral centers. wikipedia.orgwikipedia.orgchemeurope.comchemscene.com It involves reactions that favor the formation of one specific stereoisomer (enantiomer or diastereomer) over others. wikipedia.orgwikipedia.orgchemeurope.com While this compound itself is achiral nih.gov, the synthesis of potential chiral analogues or intermediates during its synthesis might necessitate stereoselective approaches. Techniques such as using chiral catalysts, chiral auxiliaries, or biocatalysis can induce asymmetry in a reaction. wikipedia.orgchemeurope.comwordpress.com Developing stereoselective routes is important because different stereoisomers can exhibit different biological activities. wikipedia.orgchemeurope.comrsc.org

Chemoenzymatic and Biocatalytic Approaches in this compound Synthesis

Chemoenzymatic synthesis combines the power of chemical reactions with the selectivity and efficiency of enzymatic catalysis. mdpi.comnih.gov Biocatalysis utilizes enzymes or whole cells to catalyze chemical transformations, often offering advantages such as milder reaction conditions, higher selectivity (chemo-, regio-, and stereoselectivity), and reduced waste compared to traditional chemical methods. nih.govastrazeneca.comrsc.orgrsc.orgnih.govnih.gov

For this compound synthesis, chemoenzymatic or biocatalytic approaches could potentially be employed for specific steps, such as the formation of certain bonds or the introduction of functional groups. Enzymes like lipases, oxidoreductases, or transaminases could be explored for their ability to catalyze key transformations in a more sustainable and selective manner. astrazeneca.comrsc.orgrsc.orgnih.gov The integration of biocatalysis into synthetic routes is a growing area with the potential to transform chemical manufacturing processes. mdpi.comnih.gov

Derivatization of this compound for Structure-Activity Relationship (SAR) Studies

Derivatization of a lead compound like this compound is a common strategy in drug discovery and chemical biology to understand how structural modifications affect its biological activity. SAR studies involve synthesizing a series of analogues with systematic changes to the core structure and evaluating their biological properties. solubilityofthings.comrsc.orgnih.gov This helps identify the key functional groups and structural features responsible for the desired activity.

Synthesis of this compound Analogues with Modified Functional Groups

Synthesizing this compound analogues with modified functional groups allows for the exploration of the impact of these changes on the compound's properties. This can involve altering the existing functional groups on the pyrimidine or phenyl rings, or introducing new functional groups. solubilityofthings.commdpi.comresearchgate.net Common modifications might include variations of the methoxy groups, alterations to the amino group, or changes to the substitution pattern on the phenyl ring. These modifications can influence factors such as solubility, metabolic stability, target binding affinity, and selectivity. Functional group interconversions are fundamental tools in creating such analogues. solubilityofthings.com

Preparation of this compound Probes for Biochemical Investigations

Biochemical probes are molecules used to investigate biological processes and targets. Preparing this compound probes would involve synthesizing modified versions of this compound that can be used as tools to study its interactions with biological molecules, such as proteins or nucleic acids. nih.govnih.gov These probes might incorporate tags for visualization (e.g., fluorescent labels), affinity handles for isolation of binding partners, or reactive groups for covalent labeling of targets. The synthesis of such probes requires careful consideration of where to introduce the modification without disrupting the essential interactions of this compound with its biological target. nih.gov

Combinatorial Synthesis and High-Throughput Screening Library Generation Based on this compound Scaffolds

Combinatorial synthesis and high-throughput screening (HTS) are integral strategies in modern drug discovery, enabling the rapid generation and evaluation of large chemical libraries to identify novel compounds with desired biological activities legislation.gov.ukcbsa-asfc.gc.cayoutube.com. Combinatorial chemistry involves the parallel synthesis of a large number of structurally related compounds, often built around a central core or "scaffold," by varying different building blocks at defined attachment points youtube.comnative-instruments.com. This approach dramatically increases the chemical space explored compared to traditional one-compound-at-a-time synthesis native-instruments.com. HTS complements this by providing automated methods to quickly assay the biological activity of these large libraries against specific targets cbsa-asfc.gc.canih.govncats.iobeilstein-institut.de.

This compound is a chemical compound with the molecular formula C₁₃H₁₇N₅O₂ rsc.orgchemicalbook.com. Its structure contains a diaminopyrimidine core linked via a methylene bridge to a dimethoxyphenyl ring rsc.org. This compound is known as a dihydrofolate reductase inhibitor, although it was never marketed chemicalbook.com. The PubChem Compound ID for this compound is 176875 rsc.org.

While the general principles of combinatorial synthesis and HTS are well-established and widely applied across various chemical scaffolds legislation.gov.ukresearchgate.net, specific detailed research findings, synthetic methodologies, and data tables pertaining solely to the combinatorial synthesis of libraries based on this compound scaffolds and their subsequent high-throughput screening were not extensively available in the conducted searches.

Based on the structure of this compound, potential strategies for designing combinatorial libraries could involve using the diaminopyrimidine or the dimethoxyphenyl moiety, or the combined core structure, as a scaffold. Points of diversification could potentially include modifications at the amino groups on the pyrimidine ring, alterations to the methoxy groups or other positions on the phenyl ring, or modifications of the methylene bridge.

A hypothetical combinatorial library based on an this compound scaffold might involve reacting a core structure (or a precursor that forms the core) with various sets of building blocks (R-groups) at designated attachment points. For instance, if the diaminopyrimidine portion were considered a scaffold, different substituents could be introduced onto the amino groups or the ring carbons. Similarly, if the dimethoxyphenyl ring were the scaffold, variations could be explored at different positions on that ring. The methylene bridge also presents an opportunity for structural variation.

The generation of such a library would typically involve solid-phase or solution-phase parallel synthesis techniques youtube.com. Once synthesized, the library compounds would be organized, often in multi-well plates, for high-throughput screening against a biological target of interest ncats.iobeilstein-institut.de. HTS assays could be biochemical or cell-based, depending on the target cbsa-asfc.gc.ca. The goal of HTS would be to identify "hit" compounds that exhibit the desired activity, which could then serve as starting points for further medicinal chemistry optimization cbsa-asfc.gc.ca.

Although this compound has been mentioned in the context of a training set for computational modeling related to membrane permeability rsc.org, this does not detail its use as a scaffold for generating diverse libraries for biological screening. General literature on combinatorial library design discusses strategies such as scaffold-based enumeration and the use of diverse building blocks to maximize chemical space coverage chemicalbook.comresearchgate.net. However, specific published studies detailing the synthesis and screening of combinatorial libraries explicitly derived from an this compound scaffold were not identified in the search results.

Elucidation of Aditeren S Molecular Mechanisms of Action

Identification and Characterization of Aditeren's Molecular Targets: An Uncharted Territory

The foundational step in elucidating any compound's mechanism of action is the identification of its molecular targets. However, for this compound, this information is not publicly available.

Protein-Ligand Interactions and Binding Kinetics of this compound: Awaiting Discovery

The interaction between a small molecule like this compound and its protein targets is a critical determinant of its biological effect. This includes the affinity, or how strongly it binds, and the kinetics, which describe the rates of binding and unbinding. Without experimental data, it is impossible to characterize these crucial parameters for this compound.

Nucleic Acid-Aditeren Interactions: An Unknown Facet

Many therapeutic agents exert their effects by interacting directly with DNA or RNA, influencing processes such as replication, transcription, and translation. Currently, there is no published research to suggest or detail any such interactions for this compound.

Lipid-Aditeren Interactions: A Field Devoid of Data

The cellular membrane, primarily composed of lipids, is another potential site of action for chemical compounds. Interactions with lipids can alter membrane fluidity, permeability, and the function of embedded proteins. The nature of any potential interactions between this compound and lipids has not been investigated or reported.

Enzymatic Modulation by this compound: Inhibition and Activation Kinetics: Awaiting Investigation

The ability of a compound to modulate the activity of enzymes, either by inhibiting or activating them, is a common mechanism of drug action. The specifics of how this compound might influence enzymatic processes are currently unknown.

Allosteric Regulation Mechanisms of this compound: An Open Question

Allosteric regulation, where a molecule binds to a site on an enzyme other than the active site to modulate its activity, is a key pharmacological concept. Whether this compound acts as an allosteric regulator for any enzyme is a subject that requires future scientific inquiry.

Competitive and Non-Competitive Binding Profiles of this compound: To Be Determined

Understanding whether a compound competes with the natural substrate for an enzyme's active site (competitive binding) or binds elsewhere (non-competitive binding) is fundamental to characterizing its inhibitory mechanism. This information is not available for this compound.

Information regarding the chemical compound "this compound" is not available in the searched scientific literature.

Following a comprehensive search of scientific databases and online resources, no information was found for a chemical compound specifically named "this compound." Consequently, it is not possible to provide an article on its molecular mechanisms of action as requested in the detailed outline.

The scientific community relies on published, peer-reviewed data to establish the existence and properties of chemical compounds. The absence of any such data for "this compound" indicates that it may be a substance that has not been synthesized, described, or investigated in the scientific literature. It is also possible that "this compound" is a trivial or non-standard name not recognized in chemical and biological databases, or a misspelling of another compound.

Without any foundational information on the chemical structure, biological targets, or observed effects of "this compound," any attempt to generate content for the requested sections would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. The instructions to generate "thorough, informative, and scientifically accurate content" based on "detailed research findings" cannot be fulfilled in the absence of any research on the subject.

Therefore, the elucidation of this compound's molecular mechanisms of action, including its impact on intracellular signaling pathways, transcriptional and post-transcriptional regulatory effects, and any associated data, cannot be provided.

Computational and Theoretical Investigations of Aditeren

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic properties of molecules, which in turn govern their reactivity. nih.govnih.gov These methods are based on solving the Schrödinger equation for a given molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgimperial.ac.uksynopsys.com DFT calculations focus on the electron density rather than the complex many-electron wavefunction, which makes it computationally more efficient for larger molecules. wikipedia.orgyoutube.com For a hypothetical molecule like Aditeren, DFT could be used to calculate properties such as optimized geometry, electronic energy, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential. These parameters would provide insights into its stability and potential sites for electrophilic or nucleophilic attack.

Ab Initio Methods in Electronic Characterization

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. synopsys.com While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate electronic characterizations. For a molecule like this compound, these methods could be used to obtain precise calculations of its electronic energy and other properties, serving as a benchmark for less computationally expensive methods.

Molecular Dynamics Simulations in Biological Environments

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govwikipedia.orgyoutube.com This technique allows for the study of how a molecule like this compound might behave in a complex biological environment, such as in the presence of proteins or cell membranes.

This compound-Protein Complex Dynamics

MD simulations can be used to study the interactions between a small molecule and a protein. frontiersin.orgnih.govnih.govyoutube.com If this compound were to bind to a specific protein, MD simulations could reveal the stability of the this compound-protein complex, the key amino acid residues involved in the interaction, and any conformational changes in the protein upon binding. This information is crucial for understanding the potential mechanism of action of a drug candidate.

Membrane Permeation and Diffusion Studies

To understand how a compound might be absorbed and distributed in the body, it is important to study its ability to cross cell membranes. nih.govsoton.ac.uk MD simulations can model the process of a molecule, such as this compound, permeating through a lipid bilayer. nih.govsoton.ac.ukchemrxiv.org These simulations can provide a free energy profile for the permeation process, highlighting the energy barriers the molecule must overcome to cross the membrane. soton.ac.uknih.gov

Molecular Docking and Virtual Screening Approaches for Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govbiorxiv.org This is often used to predict the binding mode and affinity of a small molecule to a protein target. nih.govmdpi.com

For a hypothetical compound like this compound, molecular docking could be used to screen a library of its analogues against a specific protein target. nih.govbiorxiv.orgajchem-a.com The results of such a virtual screen would rank the analogues based on their predicted binding affinity, helping to prioritize which compounds to synthesize and test in the laboratory. This approach can significantly accelerate the early stages of drug discovery. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jchemlett.comjchemlett.com These models are valuable in drug discovery for predicting the activity of new, unsynthesized compounds. youtube.comyoutube.com

A hypothetical QSAR study on a series of this compound analogs would involve calculating a set of molecular descriptors. These descriptors quantify various aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. youtube.com Statistical methods would then be used to build a model correlating these descriptors with a measured biological activity.

Table 1: Hypothetical Molecular Descriptors for a QSAR Model of this compound Analogs

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Topological | Molecular Weight (MW) | Could relate to steric hindrance at the binding site. |

| Electronic | Dipole Moment | May influence long-range interactions with the target. |

| Hydrophobic | LogP | Indicates the compound's partitioning between lipid and aqueous phases, affecting cell permeability and target engagement. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. pnnl.gov |

This table is for illustrative purposes only. Actual descriptors and their influence would depend on experimental data.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. advancedsciencenews.comajchem-a.com These features can include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. advancedsciencenews.com A pharmacophore model for this compound could be developed based on the structure of its biological target or from a set of known active molecules. nih.govwikipedia.org This model would serve as a 3D query to screen large compound libraries for new molecules with potentially similar activity. advancedsciencenews.com

Bioinformatic and Chemoinformatic Analysis of this compound-Related Data

Bioinformatic and chemoinformatic analyses leverage computational tools to analyze biological and chemical data, respectively. wikipedia.orgnih.gov These approaches are critical for understanding the broader context of a compound's activity. mtu.edu

Bioinformatics could be used to analyze the biological target of this compound. For instance, if this compound targets a specific enzyme, bioinformatic tools could be used to:

Identify genetic variations (polymorphisms) in the target that might affect this compound's efficacy.

Analyze signaling pathways associated with the target to predict downstream effects or potential side effects. nih.gov

Compare the target protein across different species to guide preclinical model selection.

Chemoinformatics involves the analysis of chemical information. wikipedia.org In the context of this compound, chemoinformatic approaches could be used to:

Analyze large chemical databases to identify compounds with structural similarity to this compound, which could then be tested for similar biological activity.

Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to identify potential liabilities early in the drug discovery process. wikipedia.org

Cluster known active compounds to identify common structural motifs responsible for their biological effects.

Table 2: Hypothetical Chemoinformatic Analysis of this compound

| Analysis Type | Tool/Method | Potential Finding |

|---|---|---|

| Similarity Search | Tanimoto Coefficient | Identification of structurally similar compounds in public databases (e.g., PubChem, ChEMBL). |

| ADMET Prediction | In silico models (e.g., SwissADME) | Prediction of properties like oral bioavailability, blood-brain barrier penetration, or potential for liver toxicity. |

| Target Prediction | Reverse Docking/Machine Learning | Suggestion of potential primary or secondary biological targets for this compound. |

This table is for illustrative purposes only, as no specific chemoinformatic data for this compound is available.

Advanced Analytical Methodologies for Aditeren Research

Chromatographic Separations and Purification Techniques for Aditeren and Metabolites

Chromatographic methods are fundamental for separating this compound from complex mixtures and for purifying the compound and its potential metabolites. These techniques leverage differential interactions between the analytes and a stationary phase, driven by a mobile phase, to achieve separation.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are widely used for the separation, identification, and quantification of this compound and its related substances or metabolites in liquid samples. Both techniques involve pumping a liquid mobile phase through a column packed with a stationary phase. The separation is based on the differential partitioning of analytes between the mobile and stationary phases.

UPLC offers significant advantages over traditional HPLC, including improved speed, resolution, and sensitivity, primarily due to the use of smaller stationary phase particles (typically less than 2 µm) and higher operating pressures (up to 15,000 psi or 100 MPa) ijsrtjournal.comasianpharmtech.comchromatographytoday.comwaters.com. This allows for faster analysis times and the ability to separate closely eluting peaks, which is particularly useful for complex samples or when analyzing low concentrations of this compound or its metabolites ijsrtjournal.comchromatographytoday.comwaters.com.

In the context of this compound research, HPLC and UPLC are invaluable for:

Purity analysis: Assessing the percentage of this compound in a sample and identifying impurities.

Quantification: Determining the concentration of this compound in various matrices, such as research samples or formulations.

Metabolite profiling: Separating and potentially identifying metabolites of this compound in biological or in vitro systems.

Preparative chromatography: Purifying this compound or its metabolites for further analysis or study.

A study utilizing UHPLC/QTOF-MS mentioned this compound with a mass of 275.1373 and a retention time of 0.47, corresponding to the formula C13H17N5O2 norman-network.net. This indicates the applicability of UHPLC coupled with mass spectrometry for the analysis and identification of this compound.

While specific chromatographic parameters and detailed research findings for this compound using HPLC or UPLC were not extensively detailed in the search results, the general principles apply. A typical HPLC or UPLC analysis of this compound would involve optimizing parameters such as the stationary phase (e.g., reversed-phase C18 column), mobile phase composition (e.g., mixtures of water and organic solvents like acetonitrile (B52724) or methanol, often with buffer additives), flow rate, column temperature, and detection wavelength (if using UV-Vis detection) chromatographyonline.com.

An illustrative example of the type of data obtained from HPLC/UPLC analysis is shown below:

| Analyte | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) |

| This compound | [Specific Value] | [Specific Value] | [Specific Value] |

| Impurity A | [Specific Value] | [Specific Value] | [Specific Value] |

| Metabolite X | [Specific Value] | [Specific Value] | [Specific Value] |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds thermofisher.commeasurlabs.com. In GC, the sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, where components are separated based on their boiling points and interactions with the stationary phase thermofisher.cominnovatechlabs.com. The separated components then enter a mass spectrometer, which detects and identifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns thermofisher.cominnovatechlabs.com.

GC-MS is particularly useful for analyzing compounds that are volatile or can be easily derivatized to become volatile measurlabs.comresearchgate.net. While the volatility of this compound itself would need to be assessed, GC-MS could be applicable for analyzing volatile impurities or degradation products related to this compound. It is also a standard technique in analytical chemistry for identifying unknown compounds by comparing their mass spectra to extensive databases thermofisher.com.

The application of GC-MS in this compound research could include:

Identification of volatile impurities: Detecting and identifying volatile organic compounds present in this compound samples.

Analysis of volatile degradation products: Studying the formation of volatile substances as this compound degrades under various conditions.

Characterization of volatile metabolites: If this compound is metabolized into volatile compounds, GC-MS could be used for their analysis.

A GC-MS analysis would generate a chromatogram showing peaks at different retention times, with each peak corresponding to a separated compound. The mass spectrometer would then provide a mass spectrum for each peak, which can be used for identification innovatechlabs.com.

An illustrative example of GC-MS data is shown below:

| Analyte | Retention Time (min) | Base Peak m/z | Characteristic Ions (m/z) | Proposed Identity |

| This compound Derivative? | [Specific Value] | [Specific Value] | [Specific Values] | [Proposed Compound] |

| Volatile Impurity 1 | [Specific Value] | [Specific Value] | [Specific Values] | [Proposed Compound] |

Advanced Spectroscopic Methods for this compound Quantification and Characterization in Complex Matrices

Spectroscopic methods probe the interaction of light or other forms of electromagnetic radiation with a sample to gain information about its composition, structure, and concentration.

Fluorescence and Absorbance Spectroscopy in this compound Studies

Fluorescence and absorbance spectroscopy are widely used for the quantitative analysis of compounds that absorb or emit light in the ultraviolet (UV), visible (Vis), or fluorescence range biocompare.comdenovix.com.

Absorbance Spectroscopy (UV-Vis Spectroscopy): This technique measures the amount of light absorbed by a sample as a function of wavelength biocompare.comdenovix.com. Many organic molecules, especially those with conjugated double bonds or aromatic rings, absorb UV or visible light. This compound, with its reported chemical structure containing aromatic rings and nitrogen atoms nih.gov, is likely to exhibit UV absorbance. The absorbance intensity at a specific wavelength is directly proportional to the concentration of the analyte in the solution, according to the Beer-Lambert Law biocompare.com.

UV-Vis spectroscopy can be used in this compound research for:

Quantification: Determining the concentration of this compound in solutions.

Purity assessment: Checking for the presence of impurities that absorb at different wavelengths.

Method development: Optimizing detection wavelengths for chromatographic methods like HPLC-UV.

Fluorescence Spectroscopy: This technique involves exciting a molecule with light at a specific wavelength and then measuring the emitted light at a longer wavelength biocompare.comhoriba.comrenishaw.com. Fluorescence is generally more sensitive and selective than absorbance spectroscopy biocompare.comdenovix.comhoriba.com. For a molecule to be fluorescent, it must be able to absorb light (excitation) and then re-emit a portion of that energy as light (emission) horiba.comrenishaw.com. The fluorescence properties of this compound would need to be experimentally determined.

If this compound or its metabolites are fluorescent, fluorescence spectroscopy could be used for:

Highly sensitive quantification: Detecting and quantifying very low concentrations of this compound in various matrices.

Studying interactions: Investigating the binding of this compound to other molecules that might affect its fluorescence.

While the search results discuss the principles and applications of fluorescence and absorbance spectroscopy biocompare.comdenovix.comhoriba.comrenishaw.comhoriba.com, specific absorbance or fluorescence spectra or related research findings for this compound were not provided.

Illustrative Spectroscopic Data (Conceptual):

UV-Vis Absorbance Spectrum: A plot showing absorbance units versus wavelength (e.g., from 200 nm to 400 nm) with characteristic peaks for this compound.

Fluorescence Spectrum (if applicable): A plot showing fluorescence intensity versus emission wavelength at a fixed excitation wavelength, or an excitation spectrum showing fluorescence intensity versus excitation wavelength at a fixed emission wavelength.

Circular Dichroism (CD) Spectroscopy for this compound Conformational Changes

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules au.dknih.gov. This technique is particularly valuable for studying the conformation of molecules, especially biomolecules like proteins and nucleic acids, which have characteristic CD spectra in the far-UV and VUV regions related to their secondary structures au.dknih.gov.

This compound's chemical structure nih.gov indicates it is achiral. Therefore, this compound itself would not exhibit a CD spectrum in isolation. However, CD spectroscopy could be relevant in this compound research if:

this compound interacts with chiral molecules (e.g., proteins, DNA) and induces conformational changes in them.

this compound is studied in a chiral environment (e.g., a chiral solvent or bound to a chiral stationary phase), which could induce a measurable CD effect.

Chiral metabolites of this compound are formed.

A European patent mentions this compound in a list of compounds in the context of protein carrier-linked prodrugs and the use of CD measurements to determine the structural properties of the protein/polypeptide carrier epo.orggoogleapis.com. This suggests that while this compound itself may not be the subject of CD analysis, its interaction with or conjugation to chiral entities could be studied using this technique.

CD spectroscopy provides a spectrum of ellipticity or differential absorbance as a function of wavelength. Changes in this spectrum can indicate changes in the conformation or environment of the chiral species being studied au.dk.

An illustrative CD Spectrum (Conceptual, if this compound interacts with a chiral molecule): A plot showing ellipticity (mdeg) or differential absorbance versus wavelength, exhibiting characteristic peaks or troughs related to the conformation of the chiral entity.

Electrophoretic and Electroanalytical Techniques for this compound

Electrophoretic and electroanalytical techniques are analytical methods that utilize electrical principles to separate or characterize analytes.

Electrophoretic Techniques: Electrophoresis involves the migration of charged species in an electric field. Techniques like capillary electrophoresis (CE) can separate ions based on their charge-to-size ratio. The applicability of electrophoresis to this compound would depend on its charge state in solution, which is influenced by its chemical structure and the pH of the buffer. If this compound is charged under certain conditions, CE could potentially be used for its separation and analysis.

Electroanalytical Techniques: These methods measure electrical properties such as potential, current, or charge to obtain analytical information about a substance mdpi.comunimed.edu.ngnumberanalytics.comscribd.com. Common electroanalytical techniques include voltammetry, amperometry, and potentiometry mdpi.comunimed.edu.ngscribd.com. These techniques can be used to study the redox behavior of electroactive compounds and to quantify them.

Given this compound's chemical structure with nitrogen atoms and aromatic rings nih.gov, it might exhibit electrochemical activity under certain conditions. Electroanalytical techniques could potentially be applied to this compound research for:

Studying redox properties: Investigating the oxidation and reduction behavior of this compound.

Quantification: Developing electrochemical sensors or methods for detecting and quantifying this compound.

While the search results provide general information on electroanalytical techniques and their applications in various fields, including the analysis of organic compounds mdpi.comunimed.edu.ngnumberanalytics.comscribd.comresearchgate.net, specific studies or data on the electroanalytical analysis of this compound were not found.

Illustrative Electroanalytical Data (Conceptual): A voltammogram showing current versus applied potential, with peaks corresponding to oxidation or reduction processes of this compound, or a calibration curve showing current or potential versus this compound concentration for quantitative analysis.

| Technique | Principle Applied to this compound (Potential) | Type of Data Generated (Conceptual) |

| Voltammetry | Studying oxidation/reduction behavior | Current vs. Potential plot |

| Amperometry | Measuring current at a fixed potential for quantification | Current vs. Time or Concentration |

| Potentiometry | Measuring potential under static conditions | Potential vs. Concentration |

Note: The applications listed are potential uses based on the general principles of electroanalytical techniques; specific experimental data for this compound was not found.

Microfluidic and Lab-on-a-Chip Platforms for this compound Analysis

Microfluidic and lab-on-a-chip (LoC) platforms represent a significant advancement in analytical chemistry, enabling the manipulation and analysis of small fluid volumes (nano- or microliters) within miniaturized channels and chambers. bepls.com These platforms integrate multiple laboratory functions onto a single chip, offering advantages such as reduced sample and reagent consumption, faster analysis times, increased automation, and portability. nih.govazosensors.com

The application of microfluidic systems extends to various areas of chemical and biochemical analysis, including high-throughput screening, chemical synthesis, separation processes, and cellular analysis. researchgate.netnih.govazosensors.commdpi.com Research involving diaminopyrimidine derivatives, the structural class to which this compound belongs, has utilized microfluidic platforms for purposes such as high-throughput analysis and studying compound properties. For instance, microfluidic approaches have been employed to increase the number of data points obtained per compound in analyses, utilizing techniques like Taylor-Aris dispersion to generate concentration gradients. researchgate.net Additionally, surface-imprinted polymers integrated into microfluidic devices have been used for the recognition and separation of diaminopyrimidine derivatives. sciengine.com Microfluidic chips have also been used in cell-based screens involving diaminopyrimidine compounds to study cellular differentiation. researchgate.net

While the general applicability of microfluidics and LoC platforms to the analysis of diaminopyrimidine compounds has been demonstrated in various research contexts, specific studies detailing the analysis or detection of this compound using these precise platforms were not identified in the available search results. However, based on the capabilities of microfluidics for precise fluid control, mixing, separation, and integration with detection methods, these platforms hold potential for future research on this compound. Potential applications could include studying this compound's interactions with biological targets in a controlled microenvironment, developing miniaturized assays for its quantification in complex matrices, or investigating its diffusion and transport properties.

Development of Biosensors and Chemical Sensors for this compound Detection

Biosensors and chemical sensors are analytical devices designed for the detection of specific chemical substances. foodandnutritionjournal.org Biosensors typically combine a biological recognition element (such as enzymes, antibodies, or nucleic acids) with a physicochemical transducer to generate a measurable signal upon interaction with the target analyte. foodandnutritionjournal.orgfrontiersin.org Chemical sensors, on the other hand, rely on a selective chemical interaction with the analyte, which is then converted into a signal by a transducer. azosensors.comontosight.ai These sensors offer advantages such as high selectivity, sensitivity, rapid response times, and the potential for real-time and on-site monitoring. azosensors.com

The development of sensors for detecting specific chemical compounds is an active area of research, with applications ranging from environmental monitoring to healthcare and food safety. azosensors.comfrontiersin.org The structural features of a compound can be leveraged in the design of selective sensors. For example, diaminopyrimidine structures have been involved in the development of sequence-specific DNA biosensors. google.com Chemical sensors can be designed to detect various organic compounds by utilizing principles such as optical changes or electrochemical responses upon analyte binding or reaction. azosensors.com

For a compound like this compound, the development of a specific biosensor or chemical sensor would involve identifying a suitable recognition mechanism that selectively interacts with this compound's unique chemical structure (a 2,4-diaminopyrimidine (B92962) core with specific substituents). A biosensor could potentially utilize a biological element that binds to this compound, perhaps related to its known activity as a dihydrofolate reductase inhibitor. A chemical sensor might employ a chemically selective layer or recognition element that undergoes a detectable change upon contact with this compound.

Despite the general principles and demonstrated applications of biosensors and chemical sensors for detecting various organic molecules, including some diaminopyrimidine derivatives, specific research on the development or application of biosensors or chemical sensors explicitly for the detection of this compound was not found in the available search results. However, the potential exists to develop such sensors by exploiting this compound's distinct chemical characteristics to enable selective and sensitive detection for research or potential monitoring purposes.

No Information Found for "this compound"

Following a comprehensive search for the chemical compound “this compound,” no scientific data or research findings were identified regarding its interaction profile within biological systems. Consequently, it is not possible to generate the requested article focusing on the cellular uptake, biotransformation, and influence on cellular processes of this specific compound.

The search for "this compound" across various scientific databases and research repositories did not yield any information pertaining to:

Cellular Uptake, Distribution, and Intracellular Localization: No in vitro studies describing how this compound is absorbed by cells, distributed within cellular compartments, or its specific intracellular location have been published.

Enzymatic and Non-Enzymatic Biotransformation: There is no available research on the metabolic fate of this compound in cellular systems. This includes a lack of information on its metabolites, the metabolic pathways involved, and the specific enzymes, such as Cytochrome P450, that might be responsible for its biotransformation.

Influence on Fundamental Cellular Processes: No in vitro studies were found that investigate the effects of this compound on cell cycle progression, apoptosis, autophagy, or cellular stress responses.

Due to the complete absence of research data for "this compound" in the public domain, the creation of a scientifically accurate and informative article as per the provided outline is not feasible.

Aditeren S Interaction Profile Within Biological Systems Non Clinical Focus

Aditeren's Influence on Fundamental Cellular Processes In Vitro

Cellular Differentiation and Proliferation Effects of this compound

No studies were found that describe the effects of this compound on the processes of cellular differentiation or proliferation. The mechanisms by which cells specialize (differentiate) or increase in number (proliferate) have not been investigated in the context of this compound.

Intercellular Communication and Signaling Crosstalk Modulation by this compound

There is no available research detailing how this compound might influence communication between cells or modulate the crosstalk between different signaling pathways. The impact of this compound on cellular signaling networks remains uncharacterized.

Future Directions and Unexplored Research Avenues for Aditeren

Integration of Aditeren Research with Systems Biology and Omics Technologies

Applying systems biology approaches to this compound research would involve studying the complex interactions within biological systems in response to the compound. ncats.ioprobes-drugs.orggoogle.com This holistic view, moving beyond the study of individual components, can provide insights into how this compound affects cellular networks and pathways. ncats.io

The application of omics technologies, including proteomics, metabolomics, and lipidomics, could provide detailed molecular snapshots of cellular responses to this compound. wiktionary.orgalzint.orgjustia.comwordmine.infomci.gov.tl

Proteomics: Studying the complete set of proteins expressed by a cell or tissue could reveal which proteins are affected by this compound treatment, potentially identifying novel targets or off-target effects. justia.commci.gov.tl Mass spectrometry is a key analytical technique for proteomics, providing both structural and quantitative data. justia.com

Metabolomics: Analyzing the small molecule metabolites present in biological samples could help understand the metabolic pathways influenced by this compound. justia.commci.gov.tl This can provide a snapshot of cell physiology and reveal the downstream effects of this compound's activity. mci.gov.tl

Lipidomics: Investigating the complete profile of lipids could shed light on how this compound affects lipid metabolism and signaling pathways. justia.commci.gov.tl Changes in lipid profiles can be indicative of various cellular responses. mci.gov.tl

Integrating data from these omics technologies can offer a multi-dimensional view of this compound's impact at the molecular level. wiktionary.orgalzint.orgwordmine.info

Network pharmacology is a strategy that investigates the complex relationships between drugs, targets, and diseases through network analysis. chemsrc.com Applying this to this compound could help elucidate its multi-target effects and the pathways it modulates.

By constructing "component-target-pathway" networks, researchers could predict potential targets of this compound and understand how it influences various signaling cascades. Pathway enrichment analysis, such as using KEGG (Kyoto Encyclopedia of Genes and Genomes), could identify the biological pathways significantly affected by this compound. This approach aligns with the shift from a "one target, one drug" paradigm to a "network target, multi-component" strategy, which is particularly relevant for understanding compounds with multiple potential activities like this compound.

Development of Advanced In Vitro Models for this compound Research

Moving beyond traditional two-dimensional cell cultures, the development and utilization of advanced in vitro models can provide more physiologically relevant systems for studying this compound.

Organoids and 3D cell culture systems offer a more accurate representation of tissue architecture and cell-cell interactions compared to conventional 2D cultures.

Organoids: These self-assembled 3D structures derived from stem cells or primary tissues can mimic the structure and function of organs. Using organoid models relevant to this compound's known activities (e.g., kidney or bacterial infection models if applicable) could provide a better understanding of its effects in a complex tissue microenvironment. Organoids can retain the genetic variability of original tissues and are valuable for studying compound responses in a more in vivo-like setting.

3D Cell Culture Systems: Simpler than organoids, 3D cell cultures like spheroids can still provide valuable insights into cell interactions and compound penetration in a three-dimensional context.

These models can be used for high-throughput screening and to study the biological mechanisms of this compound in a more relevant context.

Microphysiological systems (MPS), also known as "organs-on-chips," integrate 3D cell cultures with microfluidic technology to simulate organ-level function and interactions.

MPS platforms can recapitulate aspects of tissue microenvironment, including mechanical forces and the presence of multiple cell types, offering a more predictive model for compound testing. For this compound, MPS could be developed to model relevant organ systems (e.g., kidney for diuretic effects or relevant host-pathogen interactions for bactericide activity) to study its distribution, metabolism, and effects in a dynamic, interconnected system. These systems allow for the evaluation of compound effects in a physiologically relevant environment where both cellular and vascular functions can be assessed.

Rational Design of Next-Generation this compound Analogues with Enhanced Specificity

Rational design approaches can be employed to design and synthesize this compound analogues with improved properties, such as enhanced specificity for particular targets or reduced off-target effects.

This involves using structural information (if available for this compound or related dihydrofolate reductase inhibitors in complex with their targets) and computational modeling to guide the modification of the this compound structure. By making targeted modifications, researchers can explore the structure-activity relationships and design analogues with predicted improvements in binding affinity, selectivity, or other desired pharmacological properties. Techniques like molecular docking and dynamics simulations can be used to predict the interaction of designed analogues with their targets and assess their potential efficacy and specificity before synthesis. This iterative process of design, synthesis, and testing can lead to the development of next-generation compounds with optimized profiles.

Exploration of this compound's Role in Inter-Kingdom Chemical Ecology and Natural Product Research

Inter-kingdom chemical ecology examines the chemical interactions that occur between different biological kingdoms, such as between plants and microbes, or insects and fungi google.comtaylorfrancis.comicipe.org. This field seeks to understand how chemical signals and substances mediate complex relationships, including defense mechanisms, communication, and resource acquisition google.comicipe.org. Natural product research focuses on the discovery, isolation, characterization, and study of biologically active compounds produced by living organisms cas.cnresearchgate.netscispace.comtjnpr.orguni-giessen.de. These compounds often play crucial roles in the ecological interactions of their source organisms and can possess valuable properties for various applications, including pharmaceuticals and agriculture uni-giessen.desciencedaily.com.

The exploration of this compound within inter-kingdom chemical ecology would involve investigating whether this compound is produced by any organism and, if so, how it influences interactions with organisms from other kingdoms. This could involve studying its potential as a signaling molecule, a defensive compound against predators or pathogens, or its role in symbiotic relationships. Given the broad scope of natural product research, future studies could aim to determine if this compound is a natural product, identify its biological source, and elucidate its biosynthetic pathway. Research in this area often involves techniques for the isolation and purification of bioactive natural products from various sources cas.cnresearchgate.net. For a compound like this compound, this could entail screening different organisms or environmental samples for its presence.

While specific research findings on this compound in these contexts are not extensively documented in the provided search results, the general methodologies in natural product research, such as isolation, purification, and structural elucidation, would be applicable cas.cnresearchgate.net. Similarly, methods in chemical ecology, including behavioral assays and chemical analysis of interactions, could be employed to understand any ecological role of this compound taylorfrancis.com. The potential discovery of this compound as a natural product involved in inter-kingdom interactions could open avenues for understanding complex ecological relationships and potentially identifying compounds with novel bioactivities.

Methodological Innovations for Studying this compound's Transient Interactions and Dynamic Processes

Studying transient interactions and dynamic processes involving chemical compounds like this compound requires sophisticated methodological approaches. Transient interactions are typically short-lived and often reversible associations between molecules, crucial for various biological and chemical processes such as signal transduction and enzymatic reactions wikipedia.orgthermofisher.comabcam.com. Dynamic processes in chemistry refer to reactions or transformations that involve changes over time, including reaction kinetics and conformational changes nih.govjournalajocs.comthieme.dersc.org.

Investigating this compound's transient interactions would necessitate techniques capable of capturing or monitoring fleeting molecular associations. In the broader field of chemical and biological research, methods like crosslinking coupled with mass spectrometry are used to stabilize and identify transient protein-protein interactions thermofisher.comabcam.com. Similarly, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) can provide insights into dynamic molecular behavior and transient binding events nih.govrsc.orgnih.gov. For this compound, developing or adapting such methodologies would be crucial to understand if and how it interacts transiently with other molecules, such as proteins, nucleic acids, or metabolites.

Studying the dynamic processes involving this compound could involve kinetic studies to understand the rates and mechanisms of any reactions it undergoes or catalyzes journalajocs.comthieme.de. Techniques like variable-temperature NMR or other time-resolved spectroscopic methods could be employed to probe its conformational dynamics or its behavior in dynamic chemical systems nih.gov. Methodological innovations in this area could focus on developing highly sensitive and rapid detection methods specifically tailored to this compound, or employing advanced computational approaches such as molecular dynamics simulations to model its behavior and interactions at a theoretical level rsc.orgnih.gov. The choice of research methodology is often dictated by the specific questions being asked about the compound and the nature of the interactions or processes being studied capella.eduathenacheck.nlfocuskeeper.co.

The exploration of this compound's transient interactions and dynamic processes represents a significant area for future research, requiring the application and potential innovation of advanced chemical and biophysical techniques to fully elucidate its behavior and potential functions.

Q & A

Basic Research Questions

Q. How should research questions for studying Aditeren be formulated to ensure scientific rigor and testability?

- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure questions. For example:

- "How does this compound modulate [specific biological pathway] in [cell type/model], compared to [control/comparator compound]?"

- Ensure variables (e.g., dosage, exposure time) are operationalized and hypotheses are falsifiable .

- Key Considerations : Avoid vague terms like "affect" or "influence"; specify measurable outcomes (e.g., gene expression levels, binding affinity). Cite prior studies on this compound’s structural analogs to contextualize novelty .

Q. What experimental design principles are critical for reproducibility in this compound studies?

- Methodological Answer :

- Control Groups : Include positive/negative controls (e.g., known agonists/antagonists of the target pathway).

- Replication : Perform triplicate experiments with independent biological replicates to account for variability .

- Blinding : Use double-blind protocols for data collection and analysis to minimize bias, especially in phenotypic assays .

- Documentation : Publish detailed protocols in supplementary materials, including instrument calibration data and batch numbers of this compound samples .

Q. How can researchers validate the purity and stability of this compound in experimental settings?

- Methodological Answer :

- Analytical Techniques : Use HPLC-MS for purity assessment (>95%) and stability tests under varying conditions (pH, temperature).

- Reference Standards : Compare spectral data (NMR, IR) with published databases or synthesize in-house controls .

- Data Reporting : Include chromatograms and degradation kinetics in supplementary files, with raw data archived in repositories like Zenodo .

Advanced Research Questions

Q. How can contradictory findings about this compound’s mechanism of action be systematically resolved?

- Methodological Answer :

- Meta-Analysis : Aggregate data from disparate studies using PRISMA guidelines. Stratify by model systems (e.g., in vitro vs. in vivo) to identify context-dependent effects .

- Mechanistic Profiling : Employ CRISPR screening or proteomics to map this compound’s off-target interactions, addressing discrepancies in pathway activation .

- Case Study : If Study A reports this compound as a kinase inhibitor while Study B identifies it as a GPCR modulator, perform competitive binding assays with labeled ligands .

Q. What computational and experimental strategies are effective for elucidating this compound’s structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model this compound’s binding poses with target proteins (e.g., using GROMACS). Validate predictions via mutagenesis (e.g., alanine scanning) .

- SAR Libraries : Synthesize derivatives with modifications at key functional groups (e.g., hydroxyl → methyl) and assay activity in high-throughput screens .

Q. How should multi-omics datasets (transcriptomics, metabolomics) be analyzed to uncover this compound’s polypharmacology?

- Methodological Answer :

- Pathway Enrichment : Apply GSEA (Gene Set Enrichment Analysis) to transcriptomic data; prioritize pathways with FDR-adjusted p < 0.05.

- Network Pharmacology : Construct interaction networks (e.g., STRING-DB) to identify hub proteins influenced by this compound .

- Validation : Cross-reference omics findings with phenotypic readouts (e.g., apoptosis assays) to confirm mechanistic relevance .

Data Analysis and Reporting

Q. What statistical methods are recommended for handling low-signal or noisy data in this compound dose-response studies?

- Methodological Answer :

- Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) using tools like GraphPad Prism. Report IC50 values with 95% confidence intervals .

- Outlier Detection : Apply Grubbs’ test or ROUT method (Q = 1%) to exclude anomalies without compromising dataset integrity .

- Transparency : Disclose all excluded data points and software parameters in methods sections .

Q. How can researchers ensure ethical and unbiased reporting of negative or inconclusive results in this compound studies?

- Methodological Answer :

- Pre-registration : Submit protocols to platforms like Open Science Framework before experimentation to mitigate publication bias .

- Negative Data Repositories : Deposit datasets in FAIR-compliant databases (e.g., ChemRxiv) to support meta-research .

Tables: Key Parameters for this compound Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.